3-(p-Trifluoromethylphenoxy)-1-propyne
CAS No.: 63878-78-4
Cat. No.: VC13393428
Molecular Formula: C10H7F3O
Molecular Weight: 200.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63878-78-4 |
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Molecular Formula | C10H7F3O |
Molecular Weight | 200.16 g/mol |
IUPAC Name | 1-prop-2-ynoxy-4-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C10H7F3O/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h1,3-6H,7H2 |
Standard InChI Key | BRORDTRRXFYCDZ-UHFFFAOYSA-N |
SMILES | C#CCOC1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES | C#CCOC1=CC=C(C=C1)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-(p-Trifluoromethylphenoxy)-1-propyne (C10H7F3O) consists of:
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Propargyl group: A terminal alkyne (HC≡C-CH2-) enabling participation in Huisgen cycloaddition (click chemistry).
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Ether linkage: Connects the propargyl group to a para-substituted trifluoromethylphenyl ring.
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Trifluoromethyl group: Introduces electron-withdrawing effects, enhancing lipophilicity and metabolic stability .
Table 1: Inferred Physicochemical Properties
Synthetic Routes and Optimization
Williamson Ether Synthesis
A plausible method involves reacting propargyl bromide with p-trifluoromethylphenol in the presence of a strong base (e.g., KOtBu):
Nucleophilic Aromatic Substitution
Using propargyl alcohol and 1-chloro-4-trifluoromethylbenzene:
Stability and Reactivity
Thermal and Chemical Stability
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Thermal Decomposition: Predicted to occur above 200°C, releasing CO and CF3-containing fragments .
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Hydrolysis Resistance: The electron-withdrawing CF3 group stabilizes the ether bond against acidic/basic hydrolysis compared to non-fluorinated analogs .
Reactivity in Organic Transformations
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Click Chemistry: The terminal alkyne undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, useful in bioconjugation .
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Hydrogenation: Catalytic hydrogenation (Pd/C) yields 3-(p-trifluoromethylphenoxy)-propane, a saturated ether .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
Infrared (IR) Spectroscopy
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